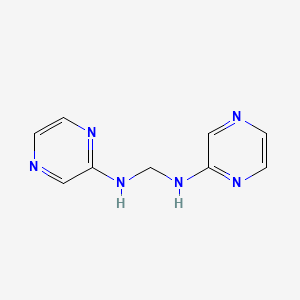![molecular formula C19H32OS B14343135 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol CAS No. 93608-59-4](/img/structure/B14343135.png)
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group attached to a propane chain, which is further connected to a phenoxy group substituted with two 2-methylbutan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate thiolating agent. One common method is the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the phenoxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.
Addition: Electrophiles such as bromine or chlorine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted phenoxy derivatives.
Addition: Halogenated phenoxy compounds.
Applications De Recherche Scientifique
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with cellular membranes and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with nitrile groups instead of a thiol group.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide: Contains additional functional groups and a more complex structure.
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
93608-59-4 |
|---|---|
Formule moléculaire |
C19H32OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol |
InChI |
InChI=1S/C19H32OS/c1-7-18(3,4)15-10-11-17(20-12-9-13-21)16(14-15)19(5,6)8-2/h10-11,14,21H,7-9,12-13H2,1-6H3 |
Clé InChI |
OCTLHDBZNCMOGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCS)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


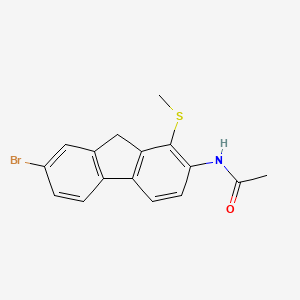
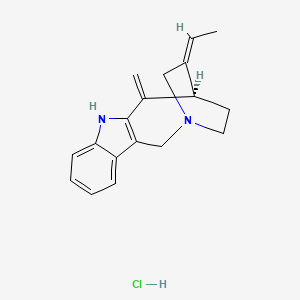
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
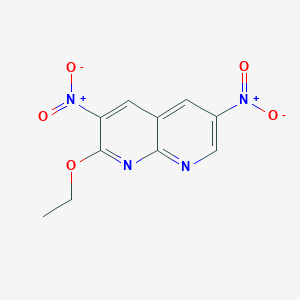
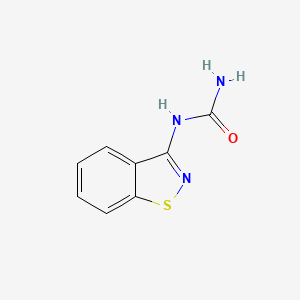
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
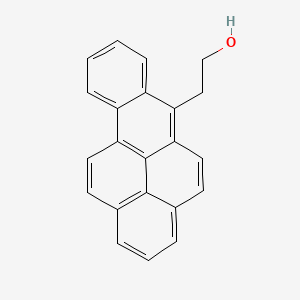
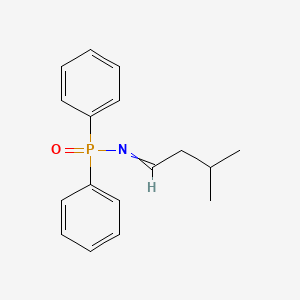
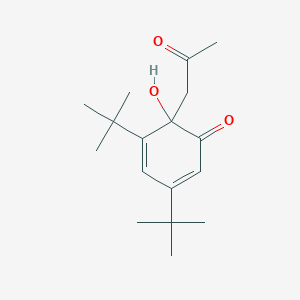
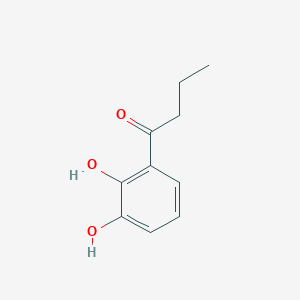
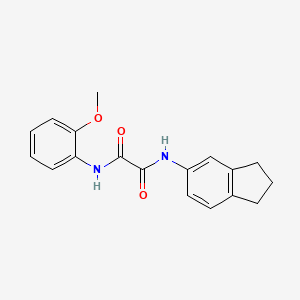
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
